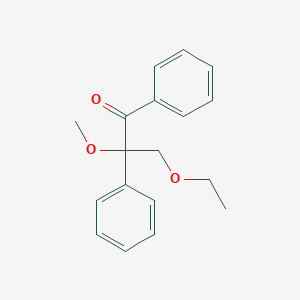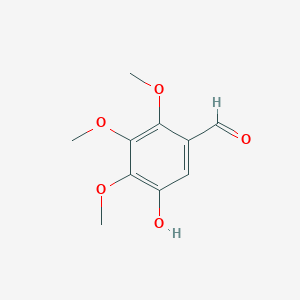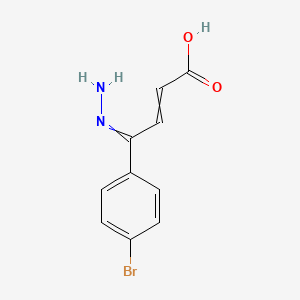
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is an organic compound that features a bromophenyl group attached to a hydrazinylidene butenoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromophenylacetic acid.
Conversion to Ester: The 4-bromophenylacetic acid is converted to methyl 2-(4-bromophenyl)acetate by heating at reflux in methanol under acidic conditions.
Formation of Hydrazide: The ester is then reacted with hydrazine hydrate to form 2-(4-bromophenyl)acetohydrazide.
Condensation: The hydrazide is condensed with a suitable aldehyde to produce the desired hydrazinylidenebutenoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid involves its interaction with molecular targets and pathways. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the hydrazinylidene moiety can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the hydrazinylidene and butenoic acid moieties.
4-Bromocinnamic acid: Contains a bromophenyl group and a cinnamic acid structure.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features a bromophenyl group and an isoxazole ring.
Uniqueness
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is unique due to its combination of a bromophenyl group with a hydrazinylidene butenoic acid structure. This unique combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
113367-41-2 |
|---|---|
Molekularformel |
C10H9BrN2O2 |
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-4-hydrazinylidenebut-2-enoic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)9(13-12)5-6-10(14)15/h1-6H,12H2,(H,14,15) |
InChI-Schlüssel |
PAZKJSAIANWWMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=NN)C=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


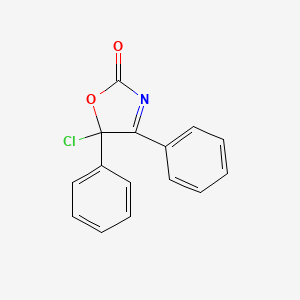
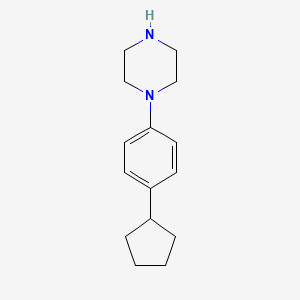
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)

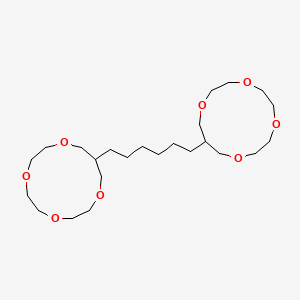

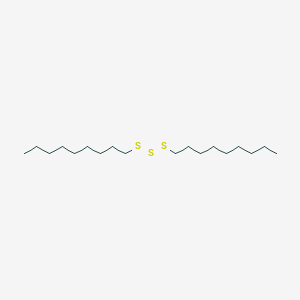
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
